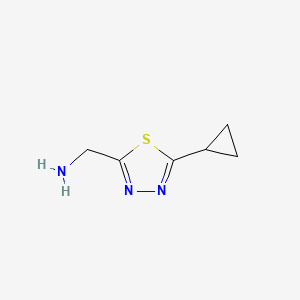

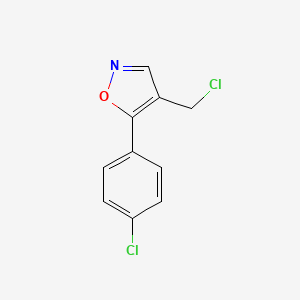

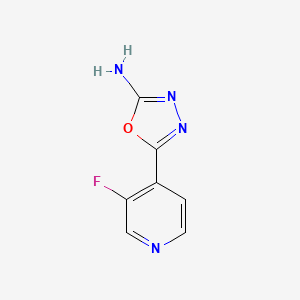

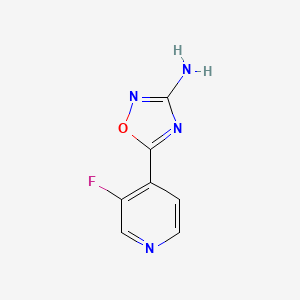

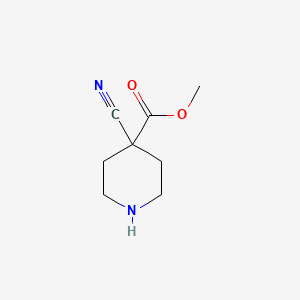

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Overview

Description

The compound “1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agricultural industries due to their unique physical, chemical, and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fluoropyridines can be synthesized using various methods, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fluorinated compounds often have unique properties due to the presence of fluorine, a strong electron-withdrawing substituent .Scientific Research Applications

Aurora Kinase Inhibition

A compound structurally related to 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been identified as an Aurora kinase inhibitor, suggesting potential applications in cancer treatment by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Reactivity

Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, indicating their versatility in synthetic chemistry. These studies provide insights into the reaction mechanisms and the formation of various pyrazole compounds, which could be relevant for materials science and medicinal chemistry (İ. Yıldırım & F. Kandemirli, 2006).

Crystal Structure Analysis

The crystal structures of N-substituted pyrazolines, including derivatives of pyrazole compounds, have been determined. This research contributes to our understanding of the molecular configurations and potential applications in designing new materials or pharmaceuticals (Wan-Sin Loh et al., 2013).

Antimicrobial Activity

Novel Schiff bases using pyrazole-4-carboxaldehydes derivatives have been synthesized and screened for their in vitro antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis , a form of programmed cell death.

Mode of Action

It is believed to interact with mlkl, potentially inhibiting its activity and thereby modulating the process of necroptosis . The compound’s interaction with its target and any resulting changes are subject to ongoing research.

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of programmed cell death. By interacting with MLKL, the compound can potentially influence the downstream effects of this pathway . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with MLKL. By potentially inhibiting MLKL, the compound could modulate the process of necroptosis, thereby influencing cell survival and death . .

properties

IUPAC Name |

1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWHRRFQJRQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)